molecular formula C20H18ClNO3S2 B11673290 methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11673290
M. Wt: 419.9 g/mol
InChI Key: OWKGRNBTBBSCSL-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves several steps. One common method includes the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with an appropriate amine, followed by cyclization and esterification reactions . The reaction conditions typically involve the use of solvents like toluene or dichloromethane and catalysts such as triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar compounds to methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include other thiophene derivatives such as:

Properties

Molecular Formula

C20H18ClNO3S2

Molecular Weight

419.9 g/mol

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H18ClNO3S2/c1-25-20(24)15-11-7-3-2-4-9-13(11)27-19(15)22-18(23)17-16(21)12-8-5-6-10-14(12)26-17/h5-6,8,10H,2-4,7,9H2,1H3,(H,22,23)

InChI Key

OWKGRNBTBBSCSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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